

Ftivazide Formulation for In Vivo Animal Studies: Application Notes and Protocols

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Compound of Interest

Compound Name:	Ftivazide
CAS No.:	149-17-7
Cat. No.:	B12484818

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Introduction

Ftivazide is a prodrug and an analog of isoniazid (INH), a first-line antituberculosis medication. It is known for its activity against Mycobacterium tuberculosis, including some INH-resistant strains. The primary mechanism of action of **ftivazide** is the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.^[1] This document provides detailed application notes and protocols for the formulation and in vivo evaluation of **ftivazide** in animal models, primarily focusing on murine models of tuberculosis.

Data Presentation

Due to the limited availability of public data for **ftivazide**, the following tables present data for the closely related and structurally similar drug, isoniazid, to provide a relevant reference for experimental design.

Table 1: Acute Oral Toxicity of Isoniazid

Animal Model	LD50 (mg/kg)	Reference
Mouse	176	[2]
Rat	160	[3]

Table 2: Pharmacokinetic Parameters of Isoniazid in Mice (Oral Administration)

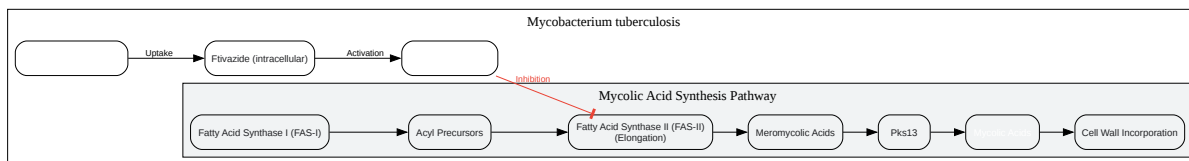
Dose (mg/kg)	C _{max} (µg/mL)	T _{max} (h)	AUC (µg·h/mL)	Bioavailability (%)	Reference
1.56	0.8	0.25	0.9	Not Reported	[4]
6.25	4	0.25	4.9	Not Reported	[4]
25	22	0.5	29	Not Reported	[4]
0.1 - 120	Not specified	0.16 - 0.5	Not specified	Not Reported	[5]

Note: The pharmacokinetic parameters of isoniazid can vary depending on the mouse strain and experimental conditions.

Signaling Pathway

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

Ftivazide, like isoniazid, is a prodrug that requires activation within the mycobacterial cell. Once activated, it targets the fatty acid synthase II (FAS-II) system, which is essential for the elongation of fatty acids to form mycolic acids. The disruption of this pathway compromises the integrity of the bacterial cell wall, leading to cell death.



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Inhibition of Mycolic Acid Synthesis by **Ftivazide**.

Experimental Protocols

Ftivazide Formulation for Oral Administration

This protocol describes the preparation of a **ftivazide** solution suitable for oral gavage in mice.

Materials:

- **Ftivazide** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), or sterile distilled water (ddH₂O)
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Preparation of Stock Solution:
 - Accurately weigh the required amount of **ftivazide** powder.
 - Dissolve the **ftivazide** powder in DMSO to create a concentrated stock solution. For example, to prepare a 40 mg/mL stock solution, dissolve 40 mg of **ftivazide** in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
- Preparation of Vehicle:
 - In a sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and saline/PBS/ddH₂O in the following ratio: 30% PEG300, 5% Tween 80, and 60% saline/PBS/ddH₂O. For example, to prepare 1 mL of vehicle, mix 300 μ L of PEG300, 50 μ L of Tween 80, and 600 μ L of saline.
- Preparation of Dosing Solution:
 - The final concentration of DMSO in the dosing solution should be 5% or less to minimize toxicity.
 - To prepare the final dosing solution, dilute the **ftivazide** stock solution with the prepared vehicle. For example, to prepare a 2 mg/mL dosing solution with 5% DMSO, add 50 μ L of the 40 mg/mL **ftivazide** stock solution to 950 μ L of the vehicle.
 - Vortex the final solution thoroughly to ensure homogeneity.

Note: The solubility of **ftivazide** in this vehicle should be confirmed. If precipitation occurs, adjustments to the formulation may be necessary. It is recommended to prepare the dosing solution fresh on the day of administration.

Acute Oral Toxicity Study (LD50 Estimation)

This protocol is a guideline for determining the acute oral toxicity of **ftivazide** in rodents, adapted from OECD guidelines.

Animals:

- Healthy, young adult mice or rats of a single strain (e.g., BALB/c mice or Sprague-Dawley rats), nulliparous and non-pregnant females are often preferred.
- Animals should be acclimatized to the laboratory conditions for at least 5 days before the experiment.

Procedure:

- Dose Selection:
 - Based on the toxicity of the related compound isoniazid (LD50 in mice ~176 mg/kg), an initial dose-finding study can be performed with a small number of animals.
 - A suggested starting dose could be significantly lower than the expected LD50, for example, 50 mg/kg.
 - Subsequent doses can be increased or decreased by a factor of 2-3 depending on the observed outcomes.
- Administration:
 - Fast the animals overnight before dosing (with access to water).
 - Administer the prepared **ftivazide** formulation orally by gavage. The volume administered should be based on the animal's body weight (e.g., 10 mL/kg for rats, 5 mL/kg for mice).
 - A control group should receive the vehicle only.
- Observation:
 - Observe the animals continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.
 - Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
 - Continue daily observations for 14 days.

- Record body weight before dosing and at least weekly thereafter.
- At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
- Data Analysis:
 - The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

In Vivo Efficacy Study in a Murine Tuberculosis Model

This protocol outlines a general procedure for evaluating the efficacy of **ftivazide** in mice infected with *Mycobacterium tuberculosis*.

Materials:

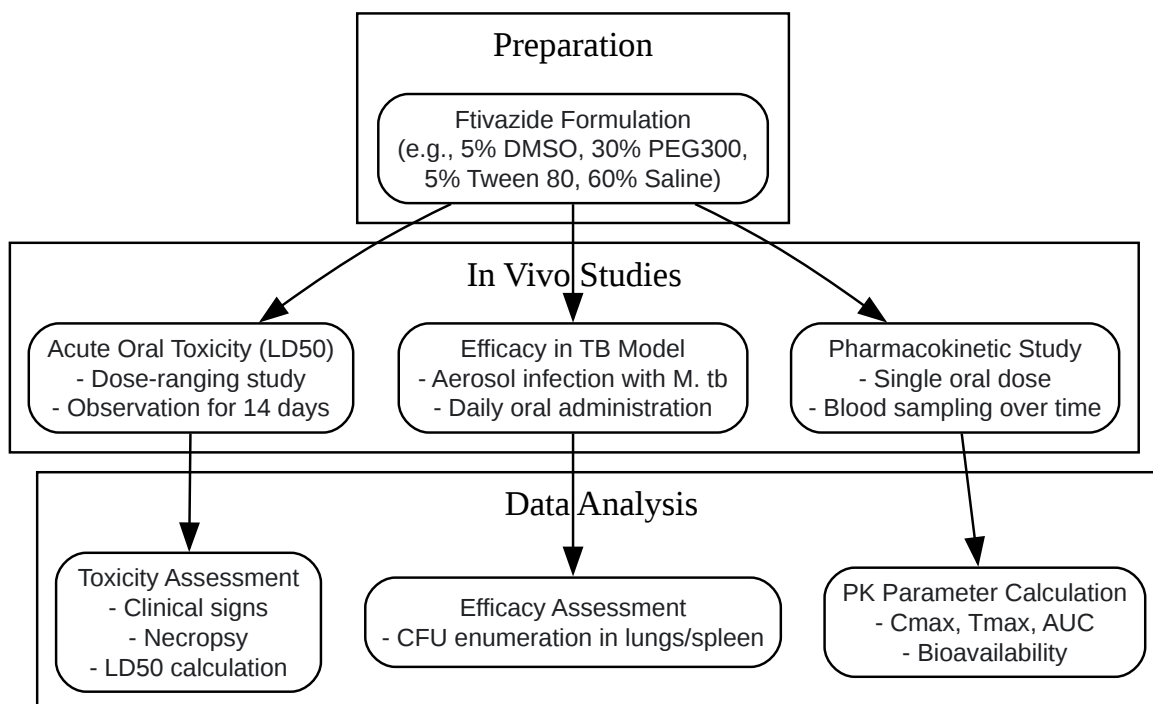
- *Mycobacterium tuberculosis* strain (e.g., H37Rv)
- Aerosol exposure system for infection
- **Ftivazide** formulation
- Appropriate animal housing (BSL-3 containment)

Procedure:

- Infection:
 - Infect mice (e.g., BALB/c or C57BL/6) with a low-dose aerosol of *M. tuberculosis* to establish a pulmonary infection. The target inoculum is typically 50-100 colony-forming units (CFU) per lung.
- Treatment:
 - Begin treatment 2-4 weeks post-infection, once a stable chronic infection is established.
 - Administer **ftivazide** orally by gavage daily or five times a week. The dosage should be determined from dose-ranging studies, but a starting point could be in the range of 25-100 mg/kg/day, based on effective doses of isoniazid in mice.[6]

- Include a vehicle control group and a positive control group (e.g., isoniazid at a standard effective dose).
- Evaluation of Efficacy:
 - After a defined treatment period (e.g., 4 or 8 weeks), euthanize the mice.
 - Aseptically remove the lungs and spleens.
 - Homogenize the organs in sterile saline or PBS.
 - Plate serial dilutions of the homogenates on appropriate mycobacterial growth agar (e.g., Middlebrook 7H11 agar supplemented with OADC).
 - Incubate the plates at 37°C for 3-4 weeks and count the number of CFU.
- Data Analysis:
 - The efficacy of **ftivazide** is determined by comparing the bacterial load (log₁₀ CFU) in the lungs and spleens of the treated groups to the vehicle control group.

Experimental Workflow and Logical Relationships



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